molecular formula C19H16N4OS B2592672 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034425-37-9

2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2592672
CAS No.: 2034425-37-9
M. Wt: 348.42
InChI Key: YUAHBKKCTKWVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features an indole moiety, a thiophene ring, and a pyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 3-position using electrophilic substitution reactions.

    Synthesis of the Pyrazine Derivative: The pyrazine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The indole and pyrazine derivatives are then coupled using a suitable linker, such as an acetamide group. This step often involves amide bond formation through condensation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Thiophene Introduction: The thiophene ring is introduced through a substitution reaction, where the thiophene derivative is attached to the pyrazine ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.

    Purification: Employing advanced purification techniques such as chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrazine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene and pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction of the pyrazine ring could produce dihydropyrazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the indole and thiophene rings.

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exerts its effects is likely related to its interaction with molecular targets such as enzymes, receptors, or DNA. The indole moiety can intercalate with DNA, while the pyrazine and thiophene rings may interact with proteins or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(pyrazin-2-ylmethyl)acetamide: Lacks the thiophene ring, which may result in different biological activity and chemical properties.

    2-(1H-indol-3-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and interactions.

    2-(1H-indol-3-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide: Features a pyridine ring, which may influence its electronic properties and biological activity.

Uniqueness

The presence of the thiophene ring in 2-(1H-indol-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide distinguishes it from similar compounds, potentially enhancing its electronic properties and interactions with biological targets. This unique structure may confer specific advantages in terms of reactivity, stability, and bioactivity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-18(9-14-10-22-16-4-2-1-3-15(14)16)23-11-17-19(21-7-6-20-17)13-5-8-25-12-13/h1-8,10,12,22H,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAHBKKCTKWVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.